molecular formula C28H24BrNO6 B12465800 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B12465800
M. Wt: 550.4 g/mol
InChI Key: BUUKHESIOABKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a bromophenyl group, and a phenylethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the bromophenyl and phenylethyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step may involve bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Phenylethyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(4-Chlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate
  • 2-(4-{[(4-Fluorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate

Uniqueness

2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C28H24BrNO6

Molecular Weight

550.4 g/mol

IUPAC Name

[2-[4-(4-bromobenzoyl)oxyphenyl]-2-oxoethyl] 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C28H24BrNO6/c1-18(19-5-3-2-4-6-19)30-16-22(15-26(30)32)27(33)35-17-25(31)20-9-13-24(14-10-20)36-28(34)21-7-11-23(29)12-8-21/h2-14,18,22H,15-17H2,1H3

InChI Key

BUUKHESIOABKIH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.